molecular formula C19H20N2O4 B5526910 N-(2-cyano-4,5-diethoxyphenyl)-3-methoxybenzamide

N-(2-cyano-4,5-diethoxyphenyl)-3-methoxybenzamide

Cat. No.: B5526910
M. Wt: 340.4 g/mol
InChI Key: WQRMUJRGTHSJAB-UHFFFAOYSA-N
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Description

N-(2-cyano-4,5-diethoxyphenyl)-3-methoxybenzamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyano-4,5-diethoxyphenyl)-3-methoxybenzamide typically involves the reaction of 2-cyano-4,5-diethoxyaniline with 3-methoxybenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required quality standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyano-4,5-diethoxyphenyl)-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or methoxy groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or phenyl derivatives.

Scientific Research Applications

N-(2-cyano-4,5-diethoxyphenyl)-3-methoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-cyano-4,5-diethoxyphenyl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyano-4,5-dimethoxyphenyl)-3-methoxybenzamide
  • N-(2-cyano-4,5-diethoxyphenyl)-2-ethoxybenzamide
  • N-(2-cyano-4,5-diethoxyphenyl)-4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzamide

Uniqueness

N-(2-cyano-4,5-diethoxyphenyl)-3-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(2-cyano-4,5-diethoxyphenyl)-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-4-24-17-10-14(12-20)16(11-18(17)25-5-2)21-19(22)13-7-6-8-15(9-13)23-3/h6-11H,4-5H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRMUJRGTHSJAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C#N)NC(=O)C2=CC(=CC=C2)OC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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